molecular formula C12H11NO3 B11888136 2-Ethyl-4-nitronaphthalen-1-ol

2-Ethyl-4-nitronaphthalen-1-ol

Cat. No.: B11888136
M. Wt: 217.22 g/mol
InChI Key: ZBRVEAUOQDWNEC-UHFFFAOYSA-N
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Description

2-Ethyl-4-nitronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-nitronaphthalen-1-ol typically involves nitration of 2-ethyl-1-naphthol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-ethyl-4-aminonaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

2-Ethyl-4-nitronaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-nitronaphthalen-1-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-naphthol
  • 4-Nitronaphthalen-1-ol
  • 2-Ethyl-4-aminonaphthalen-1-ol

Uniqueness

2-Ethyl-4-nitronaphthalen-1-ol is unique due to the presence of both nitro and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-ethyl-4-nitronaphthalen-1-ol

InChI

InChI=1S/C12H11NO3/c1-2-8-7-11(13(15)16)9-5-3-4-6-10(9)12(8)14/h3-7,14H,2H2,1H3

InChI Key

ZBRVEAUOQDWNEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O

Origin of Product

United States

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